![molecular formula C10H8N2S B14605519 [(1H-Indol-2-yl)sulfanyl]acetonitrile CAS No. 61021-91-8](/img/structure/B14605519.png)
[(1H-Indol-2-yl)sulfanyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1H-Indol-2-yl)sulfanyl]acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it an important target for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1H-Indol-2-yl)sulfanyl]acetonitrile typically involves the reaction of indole derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where an indole derivative reacts with a thiol in the presence of a base. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[(1H-Indol-2-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
[(1H-Indol-2-yl)sulfanyl]acetonitrile has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of [(1H-Indol-2-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
[(1H-Indol-2-yl)sulfanyl]acetonitrile can be compared with other indole derivatives such as:
[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile: Similar structure but with an ethyl group at the 1-position of the indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of a nitrile group.
Indole-3-carbinol: Found in cruciferous vegetables, with a hydroxymethyl group at the 3-position of the indole ring.
The uniqueness of this compound lies in its combination of the indole nucleus, a sulfur atom, and a nitrile group, which together confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61021-91-8 |
|---|---|
Formule moléculaire |
C10H8N2S |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
2-(1H-indol-2-ylsulfanyl)acetonitrile |
InChI |
InChI=1S/C10H8N2S/c11-5-6-13-10-7-8-3-1-2-4-9(8)12-10/h1-4,7,12H,6H2 |
Clé InChI |
CWJVJGSIZDTKAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



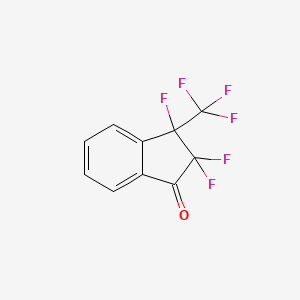
![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)
![6-Oxo-6-[(propan-2-yl)sulfanyl]hexanoic acid](/img/structure/B14605457.png)
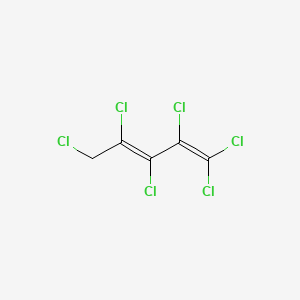
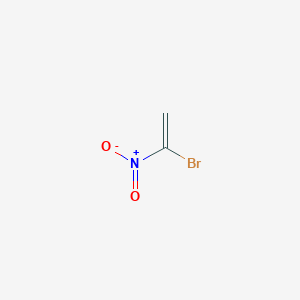
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
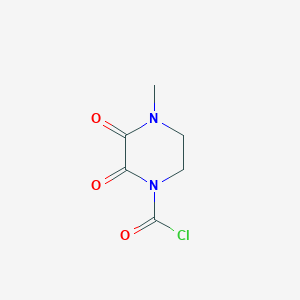
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
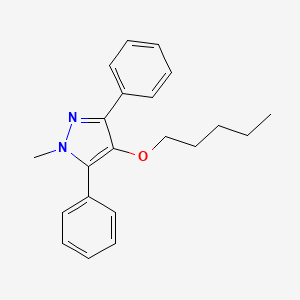
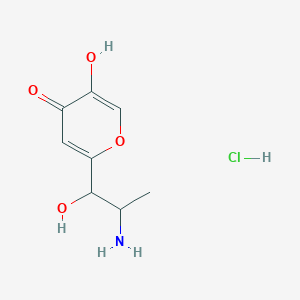
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-](/img/structure/B14605507.png)
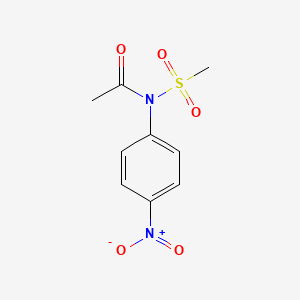
![2-[(E)-tert-Butyldiazenyl]octan-2-ol](/img/structure/B14605523.png)
